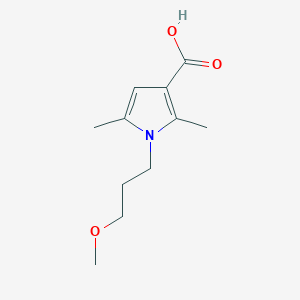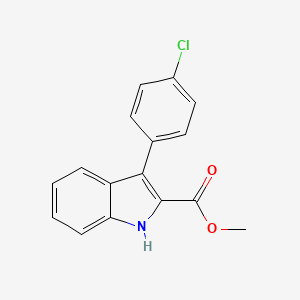
methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Indole derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring and are often modified at various positions to enhance their pharmacological properties.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids involves the use of 3D comparative molecular field analysis (CoMFA) to guide the synthetic effort, optimizing in vivo potency and binding activity . Another example is the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, which demonstrates the versatility of indole synthesis strategies .
Molecular Structure Analysis
The molecular structure of indole derivatives is often analyzed using techniques such as X-ray diffraction, which provides detailed information about the crystalline structure and geometry of the compound. For example, the crystal structure of a similar compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was determined using X-ray powder diffraction, revealing an orthorhombic system with specific unit-cell parameters . Such structural analyses are crucial for understanding the molecular interactions and properties of the compounds.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols to yield thiophene-2,4-diols demonstrates the reactivity of indole-related compounds . Additionally, the Michael addition of secondary amines to α,β-unsaturated carbonyl compounds is another reaction that can be used to synthesize novel indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the crystal structure and molecular modeling of methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate provide insights into the intermolecular interactions that can affect the compound's properties . Understanding these properties is essential for the development of indole-based pharmaceuticals and materials.
Applications De Recherche Scientifique
Environmental Impact of Chlorophenyl Compounds
Chlorophenols, including 4-chlorophenyl derivatives, have been extensively reviewed for their environmental impact, particularly in aquatic settings. These compounds exhibit moderate toxicity to both mammalian and aquatic life. Their persistence in the environment can vary, influenced significantly by the presence of adapted microflora capable of biodegrading these substances. However, in the absence of such microflora, chlorophenols can exhibit moderate to high persistence, with 3-chlorophenol showing pronounced environmental persistence. Bioaccumulation of these compounds is generally low, but they are known for their strong organoleptic effects (Krijgsheld & Gen, 1986).
Toxicology of Chlorophenoxy Compounds
Chlorophenoxy compounds, such as 2,4-D and MCPA, are widely used herbicides with reported associations to increased risks of non-Hodgkin's lymphoma (NHL) and other cancers in epidemiological studies. However, toxicological studies in rodents have not found evidence of carcinogenicity, leading regulatory agencies worldwide to classify these compounds as either not likely carcinogenic or unclassifiable regarding their carcinogenicity. This systematic review highlights the need for further investigation into the potential carcinogenic modes of action and the interaction between genetic polymorphisms and chlorophenoxy compound exposure (Stackelberg, 2013).
Indole Synthesis and Classification
Indole derivatives, including those similar to methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate, have captivated chemists due to their diverse biological activities. A comprehensive review categorizes the various synthetic approaches to indole compounds, emphasizing the importance of understanding the underlying strategies for indole construction. This classification aids in elucidating both historical and contemporary methodologies, fostering innovation in the synthesis of indole-based compounds (Taber & Tirunahari, 2011).
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-16(19)15-14(10-6-8-11(17)9-7-10)12-4-2-3-5-13(12)18-15/h2-9,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDGXKATXQOICS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233184 |
Source


|
| Record name | Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134334-35-2 |
Source


|
| Record name | Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

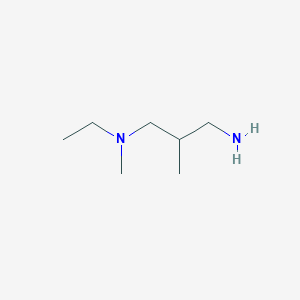
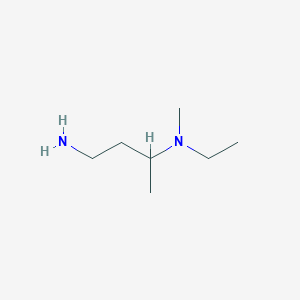
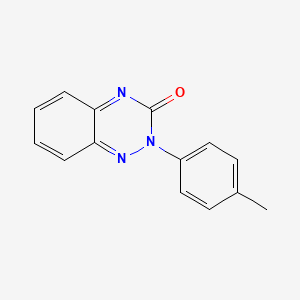
![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)
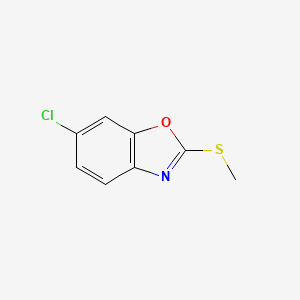
![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)
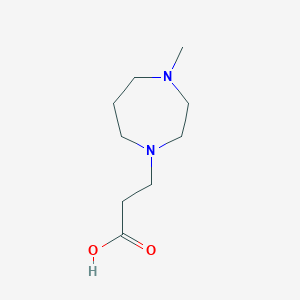
![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)
amino]acetic acid](/img/structure/B1326691.png)
![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)
![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)
![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)
![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)
